molecular formula C18H22O2 B196226 Estra-1,3,5(10),7-tetraene-3,17alpha-diol CAS No. 651-55-8

Estra-1,3,5(10),7-tetraene-3,17alpha-diol

Cat. No.: B196226
CAS No.: 651-55-8
M. Wt: 270.4 g/mol
InChI Key: NLLMJANWPUQQTA-SPUZQDLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 17α-metabolite of Equilin. Equilin is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin.

Mechanism of Action

Target of Action

17alpha-Dihydroequilin, also known as alpha-Dihydroequilin, Dihydroequilin, or Estra-1,3,5(10),7-tetraene-3,17alpha-diol, is a naturally occurring steroidal estrogen . It primarily targets the Estrogen receptor alpha , a nuclear receptor that is activated by the sex hormone estrogen .

Mode of Action

As an estrogen, 17alpha-Dihydroequilin binds to and activates the estrogen receptor alpha . This receptor-ligand complex then translocates to the nucleus, where it binds to estrogen response elements in the DNA, leading to a change in the transcription of target genes .

Biochemical Pathways

As an estrogen, it is likely to be involved in various physiological processes regulated by estrogens, such as reproductive development and function, bone health, cardiovascular health, and cognitive function .

Pharmacokinetics

A study on a related compound, 17β-dihydroequilin sulfate, found that it has a metabolic clearance rate (mcr) of 797 ± 90 l/day or 506 ± 60 l/m^2 per day . The compound is also converted to other estrogens, including equilin sulfate (EqS), equilenin sulfate (EqnS), and 17β-dihydroequilenin sulfate (17β-EqnS) .

Result of Action

The molecular and cellular effects of 17alpha-Dihydroequilin are likely to be similar to those of other estrogens, given its mechanism of action. These effects can include the regulation of gene expression, cell growth, and differentiation . Specific studies on the effects of 17alpha-dihydroequilin are limited .

Action Environment

The action of 17alpha-Dihydroequilin, like other estrogens, can be influenced by various environmental factors. These can include the presence of other hormones, the concentration of the drug, the expression level of its target receptor, and the individual’s overall health status . .

Properties

IUPAC Name

(9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLMJANWPUQQTA-SPUZQDLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]1CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873788
Record name alpha-Dihydroequilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-55-8
Record name α-Dihydroequilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroequilin 17alpha-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Dihydroequilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10),7-tetraene-3,17α-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-DIHYDROEQUILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48P73794OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estra-1,3,5(10),7-tetraene-3,17alpha-diol
Reactant of Route 2
Estra-1,3,5(10),7-tetraene-3,17alpha-diol
Reactant of Route 3
Estra-1,3,5(10),7-tetraene-3,17alpha-diol
Reactant of Route 4
Estra-1,3,5(10),7-tetraene-3,17alpha-diol
Reactant of Route 5
Estra-1,3,5(10),7-tetraene-3,17alpha-diol
Reactant of Route 6
Estra-1,3,5(10),7-tetraene-3,17alpha-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.